Home > Products > Screening Compounds P104225 > O-Demethyl muraglitazar
O-Demethyl muraglitazar - 331742-23-5

O-Demethyl muraglitazar

Catalog Number: EVT-15329955
CAS Number: 331742-23-5
Molecular Formula: C28H26N2O7
Molecular Weight: 502.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

O-Demethyl muraglitazar is a derivative of muraglitazar, which is a dual agonist of the peroxisome proliferator-activated receptors, specifically targeting both the alpha and gamma subtypes. Muraglitazar has been investigated primarily for its potential therapeutic effects in managing type 2 diabetes and dyslipidemia. The compound is classified as an organic compound belonging to the phenyl-1,3-oxazole class, characterized by its aromatic heterocyclic structure. Its chemical formula is C29H28N2O7C_{29}H_{28}N_{2}O_{7} with an average molecular weight of approximately 516.55 g/mol .

Synthesis Analysis

Methods and Technical Details:

The synthesis of O-Demethyl muraglitazar involves several key steps, including:

  1. Acylglucuronidation: This step introduces a glucuronic acid moiety to enhance solubility and metabolic stability.
  2. Hydroxylation: Aliphatic or aryl hydroxylation processes are employed to introduce hydroxyl groups, which can alter the compound's biological activity.
  3. O-Demethylation: This critical step removes a methoxy group from the parent compound, leading to the formation of O-Demethyl muraglitazar.

The primary metabolic pathways involve cytochrome P450 enzymes and uridine 5’-diphospho-glucuronic acid glucuronosyltransferase enzymes, which facilitate both oxidation and conjugation reactions .

Molecular Structure Analysis

Structure and Data:

The molecular structure of O-Demethyl muraglitazar features a complex arrangement of rings and functional groups that contribute to its biological activity. The IUPAC name for this compound is 2-[[4-[2-[5-(hydroxymethyl)-2-phenyl-1,3-oxazol-4-yl]ethoxy]phenyl]methyl-(4-hydroxyphenoxy)carbonylamino]acetic acid. Its InChI key is YIRXLRFQQYZVHN-UHFFFAOYSA-N, indicating its unique chemical identity.

Key Structural Data:

  • Molecular Formula: C28H26N2O8C_{28}H_{26}N_{2}O_{8}
  • Molecular Weight: 518.5 g/mol
  • InChI: InChI=1S/C28H26N2O8/c31-18-25-24(29-27(38-25)20-4-2-1-3-5-20)14-15-36-22-10-6-19(7-11-22)16-30(17-26(33)34)28(35)37-23-12-8-21(32)9-13-23/h1-13,31-32H,14-18H2,(H,33,34).
Chemical Reactions Analysis

O-Demethyl muraglitazar undergoes various chemical reactions that are essential for its metabolic processing:

  1. Oxidation: Catalyzed by cytochrome P450 enzymes, facilitating the introduction of oxygen into the hydrocarbon framework.
  2. Reduction: Involves reducing specific functional groups to enhance solubility or modify activity.
  3. Substitution: Functional groups may be replaced with others through nucleophilic substitution reactions.

Common reagents utilized in these reactions include β-nicotinamide adenine dinucleotide phosphate sodium for oxidation, sodium borohydride for reduction, and various halogenated compounds for substitution reactions .

Mechanism of Action

The mechanism of action of O-Demethyl muraglitazar primarily involves its interaction with peroxisome proliferator-activated receptors alpha and gamma. By activating these receptors, the compound enhances insulin sensitivity in liver and muscle tissues, leading to lowered blood glucose levels. Additionally, it improves lipid profiles by promoting the uptake and storage of fatty acids in adipose tissue while reducing plasma free fatty acid levels .

Physical and Chemical Properties Analysis

Physical Properties:

O-Demethyl muraglitazar is typically found as a solid at room temperature with specific melting points dependent on purity.

Chemical Properties:

The compound exhibits significant solubility in organic solvents and moderate solubility in water due to its complex molecular structure.

Relevant Data:

Key physical properties such as boiling point, melting point, and solubility characteristics are crucial for understanding its behavior in biological systems and during synthesis .

Applications

O-Demethyl muraglitazar has several scientific applications:

  1. Pharmaceutical Research: Investigated for its potential use in treating type 2 diabetes and related metabolic disorders.
  2. Biochemical Studies: Used to explore mechanisms involving peroxisome proliferator-activated receptor agonists and their effects on metabolic pathways.
  3. Drug Development: Serves as a lead compound in developing new therapeutic agents targeting peroxisome proliferator-activated receptors .

This comprehensive analysis highlights O-Demethyl muraglitazar's significance in medicinal chemistry and its potential role in future therapeutic applications.

Introduction

Role of PPAR Agonists in Metabolic and Inflammatory Disorders

Peroxisome proliferator-activated receptors (PPARs) are nuclear transcription factors that regulate genes central to glucose homeostasis, lipid metabolism, and inflammatory responses. The PPAR family comprises three isoforms: PPARα (modulating fatty acid oxidation and lipoprotein metabolism), PPARγ (regulating adipogenesis and insulin sensitization), and PPARβ/δ (involved in fatty acid oxidation and energy expenditure) [7] [9]. Dual PPARα/γ agonists emerged to concurrently address hyperglycemia and dyslipidemia in metabolic syndromes, leveraging synergistic effects beyond single-pathway targeting. PPARγ activation suppresses pro-inflammatory genes (e.g., TNFα, IL-6) and inhibits nuclear factor kappa B (NF-κB) translocation in macrophages, while PPARα activation reduces hepatic triglyceride synthesis and enhances fatty acid catabolism [2] [6]. This dual mechanism corrects metabolic abnormalities and attenuates chronic inflammation implicated in atherosclerosis and insulin resistance [7].

Table 1: PPAR Isoforms and Their Biological Roles

PPAR IsoformPrimary Tissue ExpressionKey Functional RolesTherapeutic Applications
PPARαLiver, muscle, heartFatty acid oxidation, triglyceride clearanceDyslipidemia management
PPARγAdipose tissue, macrophagesAdipogenesis, insulin sensitivity, anti-inflammatory signalingType 2 diabetes, insulin resistance
PPARβ/δSkeletal muscle, brainEnergy expenditure, glucose utilizationMetabolic syndrome (under investigation)

Muraglitazar as a Dual PPARγ/α Agonist: Therapeutic Rationale

Muraglitazar (BMS-298585) is a dual agonist with high affinity for PPARγ (EC₅₀ = 0.088 μM) and moderate activity for PPARα (EC₅₀ = 0.55 μM), designed to integrate insulin sensitization with lipid-lowering effects [2] [3]. In db/db murine models of diabetes, muraglitazar treatment (10 mg/kg/day for 2 weeks) reduced plasma glucose by 67%, insulin by 76%, triglycerides by 82%, and free fatty acids by 65%, outperforming selective PPARγ agonists like rosiglitazone [3] [10]. Mechanistically, it upregulated adiponectin (an insulin-sensitizing adipokine) by 300% and reversed hepatic steatosis by normalizing lipid storage genes [3]. Beyond metabolic effects, muraglitazar demonstrated anti-inflammatory properties by suppressing lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) expression and nitric oxide (NO) production in macrophages. It inhibited carrageenan-induced paw edema in mice by 85%—comparable to dexamethasone—validating its dual anti-inflammatory and metabolic efficacy [2].

Table 2: Key Pharmacodynamic Effects of Muraglitazar in Preclinical Studies

Model SystemTreatment RegimenKey OutcomesMolecular Mechanisms
db/db mice (diabetic)10 mg/kg/day, 2 weeks↓ Glucose (67%), ↓ insulin (76%), ↓ triglycerides (82%)PPARγ-mediated adiponectin upregulation; PPARα-driven fatty acid oxidation
LPS-stimulated J774 macrophages10 μM, 24 hours↓ iNOS expression (70%), ↓ NO production (85%)Transcriptional inhibition of NF-κB; post-transcriptional iNOS modulation
Carrageenan-induced paw edema (mice)30 mg/kg, single dose↓ Edema volume (85%)Reduced leukocyte infiltration; suppressed cytokine (TNFα, IL-6) release

Biotransformation Pathways and Metabolite Relevance: Focus on O-Demethyl Muraglitazar

Muraglitazar undergoes extensive phase I and II biotransformation, generating metabolites critical for its pharmacokinetic profile and potential biological activity. The primary pathway involves cytochrome P450 (CYP)-mediated oxidation and subsequent glucuronidation:

  • Phase I: CYP2C8/9 catalyzes O-demethylation at the methoxyphenyl ring, forming O-Demethyl muraglitazar (major metabolite). Further hydroxylation at the oxazole moiety generates 12-Hydroxy-O-demethyl muraglitazar [4] [6].
  • Phase II: UDP-glucuronosyltransferases (UGTs) conjugate O-Demethyl muraglitazar with glucuronic acid, yielding O-Demethyl muraglitazar glucuronide (M17b; CID 146675112), identified as a major circulating metabolite in humans [1] [8].

Structural characterization confirms O-Demethyl muraglitazar retains the core biaryl-oxazole scaffold but lacks the methoxy group (molecular formula: C₂₇H₂₄N₂O₇ vs. muraglitazar’s C₂₈H₂₆N₂O₇) [8]. Microbial biotransformation using Actinoplanes missouriensis efficiently produces gram-scale quantities of this metabolite for analytical standards, confirming its significance in drug disposition studies [4]. While O-Demethyl muraglitazar exhibits reduced PPAR activity compared to the parent drug, its glucuronide conjugate (molecular weight: 694.64 g/mol; InChIKey: QDIDXCHEEHQREM-RIJOFNGHSA-N) facilitates renal elimination [8].

Properties

CAS Number

331742-23-5

Product Name

O-Demethyl muraglitazar

IUPAC Name

2-[(4-hydroxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetic acid

Molecular Formula

C28H26N2O7

Molecular Weight

502.5 g/mol

InChI

InChI=1S/C28H26N2O7/c1-19-25(29-27(36-19)21-5-3-2-4-6-21)15-16-35-23-11-7-20(8-12-23)17-30(18-26(32)33)28(34)37-24-13-9-22(31)10-14-24/h2-14,31H,15-18H2,1H3,(H,32,33)

InChI Key

IDSGPTAKWHAXDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.